Home > Products > Screening Compounds P44969 > Ara-cmp-dipalmitin
Ara-cmp-dipalmitin - 83208-25-7

Ara-cmp-dipalmitin

Catalog Number: EVT-1593016
CAS Number: 83208-25-7
Molecular Formula: C44H79N3NaO12P
Molecular Weight: 896.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ara-cmp-dipalmitin, also known as cytosine arabinoside dipalmitate, is a lipid derivative of the nucleoside analog cytarabine (araC). This compound is significant in biochemical research and pharmaceutical applications, particularly in the field of cancer treatment. It combines the properties of a nucleoside with fatty acid chains, which can enhance its bioavailability and cellular uptake.

Source

Ara-cmp-dipalmitin is synthesized from cytarabine, a drug used primarily in the treatment of acute myeloid leukemia and non-Hodgkin lymphoma. The synthesis typically involves the esterification of araC with palmitic acid or its derivatives, resulting in a compound that retains the nucleoside's pharmacological activity while improving its lipophilicity.

Classification

Ara-cmp-dipalmitin falls under the category of nucleoside analogs and lipid derivatives. It is classified as a phospholipid due to its amphiphilic nature, which allows it to interact with biological membranes effectively.

Synthesis Analysis

Methods

The synthesis of ara-cmp-dipalmitin can be achieved through several methods, including:

  1. Chemical Synthesis: This involves direct esterification reactions where araC reacts with palmitoyl chloride or palmitic acid in the presence of catalysts like pyridine or triethylamine.
  2. Enzymatic Synthesis: Lipases can catalyze the esterification process under mild conditions, offering higher specificity and reduced by-products. This method often utilizes ultrasonic waves to enhance reaction rates and yields .

Technical Details

  • Esterification Reaction: The reaction typically requires controlled temperature and pH to optimize yield and purity.
  • Purification: Post-reaction, purification techniques such as high-performance liquid chromatography are employed to isolate ara-cmp-dipalmitin from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

Ara-cmp-dipalmitin consists of a cytosine arabinoside backbone esterified with two palmitic acid chains. The molecular formula can be represented as C₁₈H₃₅N₃O₈P. Its structural features include:

  • A ribofuranose sugar moiety.
  • A cytosine base.
  • Two long-chain fatty acids (palmitic acid) attached via ester bonds.

Data

The compound's molecular weight is approximately 433.5 g/mol. The presence of hydrophobic palmitic acid chains enhances its solubility in lipid environments, facilitating cellular uptake.

Chemical Reactions Analysis

Reactions

Ara-cmp-dipalmitin undergoes various chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: In biological systems, ara-cmp-dipalmitin can be hydrolyzed by phospholipases, releasing cytarabine and palmitic acid.
  2. Phosphorylation: The compound can also participate in phosphorylation reactions, which are essential for its activation within cells.

Technical Details

  • The hydrolysis reaction typically occurs under physiological conditions (pH 7.4) and is catalyzed by specific enzymes present in cellular membranes .
  • Kinetic studies indicate that the rate of hydrolysis can be influenced by factors such as temperature, enzyme concentration, and substrate availability.
Mechanism of Action

Process

The mechanism of action of ara-cmp-dipalmitin involves:

  1. Cellular Uptake: Due to its lipid nature, the compound easily integrates into cellular membranes, facilitating entry into cells.
  2. Release of Active Moiety: Once inside the cell, enzymatic hydrolysis releases cytarabine, which then exerts its anti-cancer effects by inhibiting DNA synthesis through incorporation into DNA strands.

Data

Studies have shown that modifications to the lipid tail significantly affect the pharmacokinetics and therapeutic efficacy of ara-cmp-dipalmitin compared to unmodified cytarabine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like chloroform and ethanol; poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Ara-cmp-dipalmitin is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point varies depending on purity but generally falls within 50-60 °C.

Relevant analyses include differential scanning calorimetry to assess thermal properties and stability under various conditions .

Applications

Scientific Uses

Ara-cmp-dipalmitin has several important applications in scientific research:

  1. Drug Delivery Systems: Its lipophilic nature makes it an ideal candidate for developing lipid-based drug delivery systems that enhance the bioavailability of hydrophilic drugs like cytarabine.
  2. Cancer Research: Used extensively in studies aimed at understanding drug resistance mechanisms in cancer cells and improving therapeutic strategies against leukemia.
  3. Biochemical Studies: Serves as a model compound for studying lipid-nucleoside interactions and their effects on cellular processes.
Synthesis and Structural Optimization of Ara-CMP-Dipalmitin Conjugates

Bioreversible Mononucleotide Prodrug Strategies for Arabinofuranosyl Derivatives

Ara-CMP-dipalmitin represents an advanced prodrug strategy designed to overcome the intrinsic limitations of arabinofuranosylcytosine (ara-C), including rapid deamination to inactive ara-U, poor membrane permeability, and short plasma half-life. Bioreversible prodrug approaches for arabinofuranosyl derivatives focus on transient chemical modifications that enhance lipophilicity and metabolic stability while enabling controlled intracellular release of the active antimetabolite. For ara-CMP (ara-C monophosphate), this entails masking the negatively charged phosphate group through esterification or conjugation with lipophilic moieties. Early N⁴-acyl derivatives of ara-C (e.g., N⁴-behenoyl-ara-C) demonstrated improved in vivo stability when incorporated into liposomes but retained susceptibility to enzymatic deamination, limiting their therapeutic efficacy [1] [4]. Subsequent development of N⁴-alkyl derivatives, particularly N⁴-octadecyl-ara-C (NOAC), marked a significant advancement. NOAC’s extreme resistance to deamination and potent antitumor activity—superior to parent ara-C in murine tumor models—established the viability of lipophilic alkyl chains for stabilizing arabinofuranosyl compounds [1] [4].

Table 1: Evolution of Arabinofuranosylcytosine Prodrug Strategies

Prodrug TypeKey Structural FeatureMetabolic StabilityPrimary Advantage
N⁴-acyl-ara-C (e.g., N⁴-behenoyl)Fatty acid amide at N⁴ positionModerate deamination resistanceSimplified liposomal incorporation
N⁴-alkyl-ara-C (NOAC)C18 alkyl chain at N⁴High deamination resistanceOral bioavailability; nucleoside transporter independence
Ara-CMP-dipalmitinDipalmitin conjugated at phosphateTunable enzymatic hydrolysisBypasses rate-limiting first phosphorylation

Lipophilic Modification via Phospholipid-Nucleoside Conjugation Methodologies

The conjugation of ara-CMP with phospholipids like dipalmitin leverages the inherent self-assembly properties of lipids to enhance drug delivery. This approach integrates the mononucleotide into the hydrophobic bilayer matrix of liposomes, circumventing the need for toxic solubilizing agents. The synthesis of ara-CMP-dipalmitin involves:

  • Activation of the Phosphate Group: Ara-CMP is activated using carbodiimides or phosphoramidite reagents to facilitate nucleophilic attack by the primary hydroxyl of sn-1,2-dipalmitin.
  • Conjugation Under Anhydrous Conditions: The reaction proceeds in aprotic solvents (e.g., dichloromethane) with catalytic bases to yield the phosphodiester-linked prodrug [4].
  • Liposomal Formulation: The conjugate is co-dissolved with structural lipids (soy phosphatidylcholine, cholesterol) and PEG-lipids in organic solvent, followed by solvent evaporation and hydration to form small unilamellar vesicles (SUVs). Lyophilization stabilizes the formulation for long-term storage [1] [4].

Critical to this methodology is the maintenance of a lipid-to-prodrug molar ratio of 8:1–10:1, ensuring optimal incorporation into bilayers without phase separation. In vitro studies confirm that liposomal NOAC (structurally analogous to ara-CMP-dipalmitin) exhibits 2.5–200-fold reduced toxicity toward hematopoietic stem cells compared to free ara-C or doxorubicin, highlighting the therapeutic window afforded by phospholipid conjugation [1] [4].

Role of Fatty Acid Chain Length in Prodrug Stability and Bioactivity

Fatty acid chain length is a decisive factor in the pharmacokinetic behavior and efficacy of ara-CMP-lipid conjugates. Systematic evaluations reveal:

  • C16-C18 Chains (e.g., palmitate, stearate): Maximize membrane integration due to alignment with phospholipid acyl chains (typically C16-C18). This enhances prodrug retention in liposomes and prolongs systemic circulation. N⁴-octadecyl-ara-C (C18) demonstrates 98% retention in liposomes after 24 hours in serum, compared to 40% for N⁴-decyl-ara-C (C10) [4].
  • Enzymatic Cleavage Kinetics: Longer chains (≥C14) delay esterase-mediated hydrolysis, facilitating tumor accumulation prior to activation. In vivo studies show C18 conjugates achieve 8-fold higher tumor ara-CMP concentrations than C12 analogs [4].
  • Chain Length-Bioactivity Correlation: Antitumor activity peaks at C18. Liposomal NOAC (C18) inhibits human tumor colony formation at IC₅₀ values 3–10-fold lower than cisplatin, doxorubicin, or gemcitabine in clonogenic assays [1] [4]. Shorter chains (C6-C10) suffer rapid clearance and inadequate intracellular concentrations.

Table 2: Impact of Fatty Acid Chain Length on Prodrug Performance

Chain LengthLiposomal Retention (24h)*Tumor AccumulationEnzymatic Hydrolysis RateRelative Potency vs. ara-C
C6 (hexanoyl)<20%LowHigh0.3×
C12 (lauroyl)40%ModerateModerate1.2×
C16 (palmitoyl)85%HighLow8.5×
C18 (stearoyl)98%Very HighVery Low12.0×

*Measured as ara-C equivalents in murine xenografts after 72h [4].

Comparative Synthesis Pathways: S-Acyl-2-Thioethyl (SATE) vs. Diacylglycerol Linkages

Two principal methodologies exist for bioreversible phosphate protection in ara-CMP prodrugs: S-Acyl-2-thioethyl (SATE) groups and diacylglycerol linkages (e.g., dipalmitin). Their synthesis and activation mechanisms diverge significantly:

  • SATE Approach:
  • Chemistry: The phosphate group of ara-CMP is converted to a triester using S-pivaloyl-2-thioethyl (tBu-SATE) groups, yielding charge-neutral prodrugs. This occurs via phosphoramidite chemistry on solid supports [2] [8].
  • Activation: Intracellular carboxylesterases cleave the acyl group, triggering spontaneous thiolactone formation and phosphate unmasking. However, competing nucleases often degrade partially deprotected intermediates [3] [7].
  • Limitations: Requires postsynthetic TMSI deprotection for methyl-ester variants, complicating scale-up. tBu-SATE simplifies this but still generates episulfide side products requiring scavengers (e.g., 2-mercaptoethanol) during ammonia cleavage [8].

  • Diacylglycerol Linkages:

  • Chemistry: Direct coupling of ara-CMP with sn-1,2-dipalmitin forms a phosphodiester bond. The reaction uses DCC/DMAP catalysis or phosphorimidazolide-activated nucleotides [4].
  • Activation: Phospholipase C (PLC) selectively hydrolyzes the phosphate-diacylglycerol bond within tumor cells, releasing ara-CMP and 1,2-dipalmitin—both pharmacologically active components [4].
  • Advantages: Enzymatic cleavage is tumor-selective due to elevated PLC in malignancies. Dipalmitin conjugates self-assemble into liposomes, eliminating synthetic complexity.

Table 3: Synthesis and Activation Profiles of SATE vs. Diacylglycerol Prodrugs

ParameterSATE ProdrugsDiacylglycerol Prodrugs
Synthetic ComplexityHigh (solid-phase synthesis)Moderate (solution-phase coupling)
Charge StateNeutralAnionic (masked by liposomes)
Key Activating EnzymeCarboxylesterasePhospholipase C
Activation ByproductsThiolactone + episulfide1,2-Dipalmitin (endogenous lipid)
Tumor SelectivityLowHigh
ScalabilityLimited by deprotection stepsHigh

The diacylglycerol pathway offers superior therapeutic specificity and formulation efficiency, making it the preferred methodology for ara-CMP-dipalmitin. SATE remains valuable for in vitro oligonucleotide delivery but is less suited for systemic ara-CMP prodrug applications [2] [3] [4].

Properties

CAS Number

83208-25-7

Product Name

Ara-cmp-dipalmitin

IUPAC Name

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Molecular Formula

C44H79N3NaO12P

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C44H80N3O12P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)55-33-36(58-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-60(53,54)57-35-37-41(50)42(51)43(59-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H2,45,46,52);/q;+1/p-1/t36-,37-,41-,42+,43-;/m1./s1

InChI Key

POWTWEXJCZXSGV-CGQIQFRJSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Synonyms

1-beta D-arabinofuranosylcytosine 5'-monophosphate-L-1,2-dipalmitin
ara-CMP-dipalmitin

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.